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molecular formula C11H12O4 B3176411 6-Methoxychroman-2-carboxylic acid CAS No. 99199-69-6

6-Methoxychroman-2-carboxylic acid

Cat. No. B3176411
M. Wt: 208.21 g/mol
InChI Key: TYIMOLJFMUBRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06359138B1

Procedure details

(RS)-6-Methoxy-chroman-2-carboxylic acid (1.12 g, 5.37 mmol) and pyridinium hydrochloride (11.2 g, 96.6 mmol) were heated together at 180° C. for 2 hr under argon with stirring. After cooling to ambient temperature H2O (100 ml) and EtOAc (50 ml) was added and shaken. The aqueous phase was extracted with EtOAc (50 ml) and the combined organic extracts were washed with satd. NaCl solution (50 ml) and then dried with Na2SO4 and evaporated to afford (RS)-6-hydroxy-chroman-2-carboxylic acid as white crystals (0.94 g, 4.84 mmol, 90%) Mp. 175-177° C., MS m/e=194.1 (M+).
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7][CH2:6]2.Cl.[NH+]1C=CC=CC=1.O>CCOC(C)=O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
COC=1C=C2CCC(OC2=CC1)C(=O)O
Name
pyridinium hydrochloride
Quantity
11.2 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
shaken
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (50 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl solution (50 ml) and then dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCC(OC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.84 mmol
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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